molecular formula C18H17N5O B2466055 2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380080-15-7

2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2466055
CAS No.: 2380080-15-7
M. Wt: 319.368
InChI Key: VFIWPMSFEZQDTL-UHFFFAOYSA-N
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Description

2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of azetidine, pyrimidine, and pyridazinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of boron reagents with halogenated precursors under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally benign solvents. The process may also incorporate continuous flow chemistry techniques to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.

Scientific Research Applications

2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, compounds containing azetidin-2-one rings are known to target transpeptidase enzymes, which are essential for bacterial cell wall synthesis . This interaction can inhibit bacterial growth and proliferation. Additionally, the compound may interact with tubulin, disrupting microtubule dynamics and exhibiting antimitotic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of azetidine, pyrimidine, and pyridazinone moieties. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-13-9-17(20-12-19-13)22-10-15(11-22)23-18(24)8-7-16(21-23)14-5-3-2-4-6-14/h2-9,12,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIWPMSFEZQDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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